![molecular formula C21H16FN3O3 B11623138 (5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)

(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

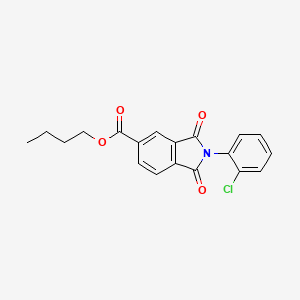

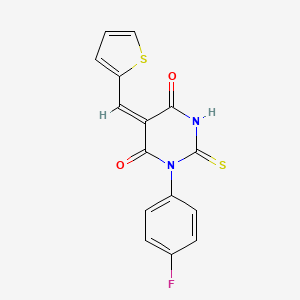

化合物(5E)-1-[2-(4-フルオロフェニル)エチル]-5-(1H-インドール-3-イルメチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン は、フルオロフェニル基とインドール部分が置換されたピリミジンコアを特徴とする複雑な有機分子です。

準備方法

合成経路と反応条件

(5E)-1-[2-(4-フルオロフェニル)エチル]-5-(1H-インドール-3-イルメチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、4-フルオロフェニル酢酸とインドール-3-カルボアルデヒドを縮合させて中間体を形成し、次に特定の条件下でピリミジン誘導体と反応させて最終生成物を得ることです。反応条件には、収率と純度を最適化するために、触媒、溶媒、および制御された温度の使用が含まれることがよくあります。

工業生産方法

工業環境では、この化合物の生産には、反応物を制御された条件下で混合する大規模なバッチ反応器を使用することが含まれます。このプロセスには、最終生成物が意図された用途に必要な仕様を満たすことを保証するために、再結晶またはクロマトグラフィーによる精製などの手順が含まれる場合があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にインドール部分で酸化反応を起こし、さまざまな酸化誘導体の形成につながる可能性があります。

還元: 還元反応はピリミジンコアを標的にし、その電子特性を変える可能性があります。

置換: フルオロフェニル基は求電子置換反応に関与し、さらなる官能基化を可能にする可能性があります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、ニトロ化剤。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はフルオロフェニル環にさまざまな官能基を導入する可能性があります。

科学研究への応用

化学

化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応経路の探求と新規材料の開発が可能になります。

生物学

生物学研究では、この化合物は生体活性分子の可能性について調査される可能性があります。研究は、その作用機序と治療の可能性を理解するために、酵素や受容体などの生物学的標的との相互作用に焦点を当てる可能性があります。

医学

この化合物の構造は、薬物開発の候補になる可能性を示唆しています。研究者は、さまざまな病気の治療におけるその有効性、薬物動態、および安全性プロファイルを調査する可能性があります。

産業

産業部門では、この化合物は、安定性や反応性の向上など、特定の特性を持つ新素材の開発に使用される可能性があります。その用途は、高度なコンポーネントの製造に使用される可能性のある電子機器などの分野にまで及ぶ可能性があります。

科学的研究の応用

Chemistry

In chemistry, (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its indole moiety is known to interact with proteins and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in electronics, catalysis, and material science.

作用機序

(5E)-1-[2-(4-フルオロフェニル)エチル]-5-(1H-インドール-3-イルメチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序には、特定の分子標的との相互作用が含まれます。インドール部分は生物学的受容体と相互作用する可能性があり、ピリミジンコアは酵素活性を調節する可能性があります。これらの相互作用は、酵素活性の阻害やシグナル伝達経路の調節など、さまざまな生物学的効果につながる可能性があります。

類似化合物との比較

類似化合物

- (5E)-1-[2-(4-クロロフェニル)エチル]-5-(1H-インドール-3-イルメチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン

- (5E)-1-[2-(4-ブロモフェニル)エチル]-5-(1H-インドール-3-イルメチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン

独自性

(5E)-1-[2-(4-フルオロフェニル)エチル]-5-(1H-インドール-3-イルメチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンにフルオロフェニル基が存在することで、その反応性と生物学的標的との相互作用に影響を与える可能性のある独自の電子特性が与えられます。これは、塩素または臭素などの異なる置換基を持つ類似の化合物とは異なり、異なる化学的および生物学的挙動を示す可能性があります。

特性

分子式 |

C21H16FN3O3 |

|---|---|

分子量 |

377.4 g/mol |

IUPAC名 |

1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16FN3O3/c22-15-7-5-13(6-8-15)9-10-25-20(27)17(19(26)24-21(25)28)11-14-12-23-18-4-2-1-3-16(14)18/h1-8,11-12,27H,9-10H2,(H,24,26,28)/b14-11+ |

InChIキー |

BHGNFSADMMLEMI-SDNWHVSQSA-N |

異性体SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)/C=N2 |

正規SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)C=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)

![N-[(4-Methylphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11623068.png)

![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)

![Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623097.png)

![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)

![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)

![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)

![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)

![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)